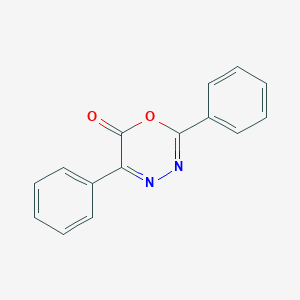

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Description

Structure

2D Structure

Properties

CAS No. |

63617-45-8 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2,5-diphenyl-1,3,4-oxadiazin-6-one |

InChI |

InChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

BUMXQZXHVHRHEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |

Other CAS No. |

63617-45-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Core Chemical Properties

The chemical properties of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones are influenced by the nature of the aryl substituents at the 2 and 5 positions. The core structure possesses a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of approximately 250.25 g/mol .

Table 1: General Physicochemical Properties of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Molecular Weight | ~250.25 g/mol |

| Physical State | Typically crystalline solids |

| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and DMSO. Solubility in polar solvents like water is expected to be low. |

Note: Specific values for melting point, boiling point, and exact solubility are dependent on the specific aryl substituents and are not available for the diphenyl derivative in the reviewed literature.

Synthesis and Reactivity

The synthesis of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones is primarily achieved through the cyclodehydration of aroylhydrazones derived from phenylglyoxylic acid.[1] This approach offers a versatile route to various substituted derivatives.

General Experimental Protocol: Two-Step Synthesis of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones

This protocol is a generalized procedure based on the known synthesis of related compounds.

Step 1: Formation of the N-aroylhydrazone intermediate

-

An equimolar amount of a substituted benzohydrazide and phenylglyoxylic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The reaction mixture is stirred at room temperature or gently heated for several hours to facilitate the condensation reaction, leading to the formation of the N-aroylhydrazone.

-

The product can be isolated by filtration or evaporation of the solvent, followed by washing and drying.

Step 2: Cyclization to the 1,3,4-oxadiazin-6-one ring

-

The N-aroylhydrazone intermediate is dissolved in an appropriate solvent, such as dichloromethane or THF.

-

A dehydrating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours until the cyclization is complete.

-

The product is isolated by extraction and purified by column chromatography or recrystallization.

The 2,5-diphenyl-6-oxo-1,3,4-oxadiazine-6-one has been noted to act as a heterodiene in the preparation of anthracene derivatives, highlighting its utility in the synthesis of more complex polycyclic aromatic systems.[1]

Caption: Generalized synthetic workflow for 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones.

Spectroscopic Characterization

While specific spectral data for 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one is not available, the following are expected characteristic signals based on the analysis of related structures.

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern of the phenyl rings. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. Carbonyl carbon (C=O) signal expected around δ 160-170 ppm. Signals for the C=N and C-O carbons of the oxadiazine ring would also be present. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) group around 1700-1750 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would involve the cleavage of the oxadiazine ring and loss of small molecules like CO₂ and N₂. |

Potential Biological Activity and Applications

Derivatives of 1,3,4-oxadiazines have been reported to exhibit a range of biological activities. Although no specific studies on the biological effects of this compound were identified, the broader class of 1,3,4-oxadiazin-5(6H)-ones has been investigated for their potential as monoamine oxidase (MAO) inhibitors. This suggests that the 2,5-diaryl substituted analogs could be of interest in the development of novel therapeutics for neurological disorders.

The reactivity of the 1,3,4-oxadiazin-6-one ring system as a heterodiene in Diels-Alder reactions also points to its utility as a synthetic intermediate in the construction of complex organic molecules, including polycyclic aromatic hydrocarbons.

Conclusion

The 2,5-diaryl-6H-1,3,4-oxadiazin-6-one scaffold represents a class of heterocyclic compounds with potential for further exploration in both medicinal chemistry and synthetic organic chemistry. While detailed characterization of the diphenyl derivative is not currently available in the public domain, the general synthetic routes and expected chemical properties provide a solid foundation for future research in this area. Further investigation is warranted to fully elucidate the specific properties and potential applications of this intriguing class of molecules.

References

In-depth Technical Guide: The Core of 2,5-Diphenyl-1,3,4-oxadiazole

This guide will instead focus on the closely related and extensively studied compound, 2,5-Diphenyl-1,3,4-oxadiazole , which shares structural similarities and is a significant scaffold in medicinal chemistry and materials science. This information will be valuable for researchers, scientists, and drug development professionals interested in this class of heterocyclic compounds.

Core Data Presentation of 2,5-Diphenyl-1,3,4-oxadiazole

The following table summarizes the key quantitative data for 2,5-Diphenyl-1,3,4-oxadiazole.

| Property | Value | Citations |

| CAS Number | 725-12-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀N₂O | [1][2][3][4] |

| Molecular Weight | 222.25 g/mol | [1][2] |

| Appearance | White solid/powder | [3][4] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point | 231 °C at 13 mm Hg | [4] |

| Density | 1.174 g/cm³ | [3] |

| Solubility | Soluble in chloroform | [3][4] |

| LogP | 3.40360 | [3] |

Experimental Protocols: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established. A common and effective method is the cyclodehydration of 1,2-diacylhydrazines (dibenzoylhydrazine in this case).

Reaction:

-

Starting Material: Benzoylhydrazine and Benzoyl chloride (to form the dibenzoylhydrazine intermediate in situ, or starting directly with dibenzoylhydrazine)

-

Dehydrating Agent/Catalyst: Phosphoryl chloride (POCl₃), polyphosphoric acid, or thionyl chloride are commonly used.[5]

-

Reaction Conditions: Refluxing in the presence of the dehydrating agent.

Detailed Experimental Protocol (Illustrative):

-

Preparation of 1,2-Dibenzoylhydrazine:

-

To a solution of benzoylhydrazine (1 equivalent) in a suitable solvent like pyridine or dioxane, slowly add benzoyl chloride (1 equivalent) under stirring in an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate of 1,2-dibenzoylhydrazine is collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried.

-

-

Cyclodehydration to 2,5-Diphenyl-1,3,4-oxadiazole:

-

A mixture of 1,2-dibenzoylhydrazine (1 equivalent) and an excess of phosphoryl chloride (POCl₃) is heated at reflux for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 2,5-Diphenyl-1,3,4-oxadiazole.

-

Mandatory Visualization

Synthesis Workflow for 2,5-Diphenyl-1,3,4-oxadiazole

Caption: General synthesis workflow for 2,5-Diphenyl-1,3,4-oxadiazole.

Core Applications in Research and Drug Development

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. Derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been investigated for a wide array of biological activities.

Signaling Pathways and Biological Activities

While specific signaling pathway diagrams for 2,5-diphenyl-1,3,4-oxadiazole itself are not commonly depicted, its derivatives are known to target various biological pathways implicated in a range of diseases. The core structure serves as a template for designing molecules with specific therapeutic actions.

-

Antimicrobial Activity: Many 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal properties.[6][7] These compounds can interfere with microbial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis.

-

Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds investigated as anticancer agents.[8][9] Their mechanisms of action can involve the inhibition of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Activity: Derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8]

-

Antioxidant Activity: Some derivatives have demonstrated potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[9]

-

Other Biological Activities: The versatility of the 1,3,4-oxadiazole scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications, including antiviral, antitubercular, and anticonvulsant activities.[10][11]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core chemical structure to potential therapeutic applications.

Caption: Drug discovery workflow based on the 2,5-diphenyl-1,3,4-oxadiazole scaffold.

References

- 1. scbt.com [scbt.com]

- 2. 2,5-Diphenyl-1,3,4-oxadiazole | 725-12-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Cas 725-12-2,2,5-DIPHENYL-1,3,4-OXADIAZOLE | lookchem [lookchem.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Phenyl-Substituted Oxadiazinones

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of phenyl-substituted oxadiazinone core structures. Due to a scarcity of available data for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, this document focuses on the closely related and well-characterized 1,2,4-oxadiazin-5(6H)-one scaffold. The methodologies and spectral data presented herein offer valuable insights for the synthesis, identification, and characterization of this important class of heterocyclic compounds, which are of growing interest in medicinal chemistry. The information is curated to support research and development in the pharmaceutical and chemical sciences.

Spectroscopic Data of Phenyl-Substituted 1,2,4-Oxadiazin-5(6H)-ones

The following tables summarize the key spectroscopic data for a series of phenyl-substituted 1,2,4-oxadiazin-5(6H)-one derivatives. This data is crucial for the structural elucidation and purity assessment of these compounds.

Table 1: 1H NMR Spectroscopic Data of Phenyl-Substituted 1,2,4-Oxadiazin-5(6H)-ones

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-(4-Bromophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | DMSO-d6 | 11.37 (s, 1H), 7.70 (s, 4H), 4.35 (q, J = 6.7 Hz, 1H), 1.37 (d, J = 6.7 Hz, 3H)[1] |

| 6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | DMSO-d6 | 11.59 (s, 1H), 8.32 (d, J = 8.5 Hz, 2H), 8.02 (d, J = 8.5 Hz, 2H), 4.41 (q, J = 6.7 Hz, 1H), 1.39 (d, J = 6.7 Hz, 3H)[1] |

| 6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one | DMSO-d6 | δ 11.33 (s, 1H), 7.89–7.73 (m, 2H), 7.35–7.31 (m, 2H), 4.19 (dd, J = 7.7, 4.6 Hz, 1H), 1.92–1.88 (m, 1H), 1.77–1.66 (m, 1H), 1.01 (t, J = 7.4 Hz, 3H)[1] |

Table 2: 13C NMR Spectroscopic Data of Phenyl-Substituted 1,2,4-Oxadiazin-5(6H)-ones

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one | DMSO-d6 | 168.4, 151.6, 132.4, 129.4, 129.0, 125.4, 72.4, 13.8[1] |

| 6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | DMSO-d6 | 168.1, 151.1, 149.6, 135.7, 128.8, 124.4, 72.5, 13.8[1] |

| 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | DMSO-d6 | 167.9, 165.6, 163.2, 151.4, 129.9 (d, J = 8.8 Hz), 126.3, 116.4 (d, J = 22.0 Hz), 76.8, 21.4, 10.1[1] |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| 3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one | ESI- | 266.9775 | 266.9779 |

| 6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | ESI- | 219.0775 | 219.0775 |

| 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | ESI- | 221.0732 | 221.0732 |

Experimental Protocols

The synthesis of 1,2,4-oxadiazin-5(6H)-ones is achieved through a condensation reaction between an amidoxime and an alkyl 2-halocarboxylate.[1]

General Procedure for the Synthesis of 1,2,4-Oxadiazin-5(6H)-ones:

-

To a solution of the appropriate amidoxime (2 mmol) in dimethyl sulfoxide (DMSO) (3 mL), sodium tert-butoxide (t-BuONa) (384 mg, 4 mmol) is added rapidly at room temperature.[1]

-

The resulting reaction mixture is stirred at room temperature for 10 minutes.[1]

-

The corresponding alkyl 2-halocarboxylate (2.4 mmol) is then added to the mixture.[1]

-

The reaction is stirred for an additional 18 hours at room temperature.[1]

-

Following the reaction period, the mixture is diluted with a 10% aqueous solution of hydrochloric acid (HCl) (30 mL).[1]

-

The precipitate that forms is collected by filtration, washed with cold water (5 mL), and subsequently air-dried at 50 °C to yield the final product.[1]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 1,2,4-oxadiazin-5(6H)-one derivatives.

Caption: General synthesis of 1,2,4-oxadiazin-5(6H)-ones.

Concluding Remarks

This technical guide provides essential spectroscopic data and a reliable synthetic protocol for a series of phenyl-substituted 1,2,4-oxadiazin-5(6H)-ones. While direct experimental data for this compound remains elusive in the reviewed literature, the information on its structural isomers serves as a valuable resource for researchers in the field. The presented data and methodologies are intended to facilitate the design, synthesis, and characterization of novel oxadiazinone derivatives for potential applications in drug discovery and development. Further research into the biological activities and potential signaling pathway interactions of this class of compounds is warranted.

References

An In-depth Technical Guide on the Crystal Structure of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. While a definitive crystal structure for this specific compound is not publicly available, this document presents detailed crystallographic data for the closely related and structurally analogous compound, 2,5-diphenyl-1,3,4-oxadiazole, to offer insights into the molecular geometry and packing of such heterocyclic systems. Furthermore, this guide outlines detailed experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazin-6-ones and a general procedure for single-crystal X-ray diffraction analysis. The potential biological significance of this class of compounds is also briefly discussed, highlighting their relevance in medicinal chemistry and drug development.

Introduction

The 1,3,4-oxadiazole and its bioisosteric analog, the 1,3,4-oxadiazin-6-one, represent privileged scaffolds in medicinal chemistry. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a carbonyl group to form the 6H-1,3,4-oxadiazin-6-one ring modifies the electronic and conformational properties of the core structure, potentially leading to novel pharmacological profiles. The 2,5-diphenyl substitution pattern is a common feature in many biologically active molecules within this class.

A precise understanding of the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the most definitive method for determining molecular structures in the solid state. Although the crystal structure of this compound has not been reported in publicly accessible databases, the analysis of structurally similar compounds can provide valuable insights.

Molecular Structure of this compound

The chemical structure of the target compound is depicted below. It features a central 6H-1,3,4-oxadiazin-6-one ring substituted with phenyl groups at the 2 and 5 positions.

Crystallographic Data of a Structurally Related Analog: 2,5-Diphenyl-1,3,4-oxadiazole

As a proxy for understanding the solid-state conformation of the target compound, the crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole (COD ID: 7232443) is presented.[5] This analog shares the 2,5-diphenyl substitution pattern and a related five-membered heterocyclic core.

Table 1: Crystal Data and Structure Refinement for 2,5-Diphenyl-1,3,4-oxadiazole[5]

| Parameter | Value |

| Empirical formula | C₁₄H₁₀N₂O |

| Formula weight | 222.24 |

| Crystal system | Monoclinic |

| Space group | I 1 a 1 |

| a (Å) | 12.71311 |

| b (Å) | 23.6491 |

| c (Å) | 22.6770 |

| α (°) | 90 |

| β (°) | 101.7321 |

| γ (°) | 90 |

| Volume (ų) | 6673.7 |

| Z | 24 |

| Residual factor | 0.0777 |

Experimental Protocols

General Synthesis of 2,5-Disubstituted-6H-1,3,4-oxadiazin-6-ones

The synthesis of the 1,3,4-oxadiazin-6-one core can be achieved through various synthetic routes. A common method involves the cyclization of aroylhydrazones of phenylglyoxylic acid. The general workflow is depicted below.

Detailed Protocol:

-

Synthesis of the Aroylhydrazone Intermediate:

-

An equimolar mixture of the desired aroylhydrazine and phenylglyoxylic acid is refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated aroylhydrazone is collected by filtration, washed with cold solvent, and dried.

-

-

Cyclodehydration:

-

The dried aroylhydrazone intermediate is treated with a dehydrating agent, such as acetic anhydride or polyphosphoric acid.

-

The mixture is heated, typically at reflux, for a period ranging from 1 to 6 hours, depending on the substrate and dehydrating agent.

-

After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

-

Purification and Characterization:

-

The crude 2,5-disubstituted-6H-1,3,4-oxadiazin-6-one is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

The structure of the final product is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

General Protocol for Single-Crystal X-ray Diffraction

The following is a generalized procedure for the determination of a small molecule crystal structure.[6][7][8]

1. Crystal Growth and Selection:

-

High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[9] Other techniques include slow cooling or vapor diffusion.[9]

-

A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a polarizing microscope.[9]

2. Crystal Mounting:

-

The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

3. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][10]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.[10]

4. Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

-

The initial structural model is refined by least-squares methods against the experimental diffraction data.

-

Anisotropic displacement parameters for non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality metrics.

Biological Context

Compounds containing the 1,3,4-oxadiazole ring are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.[11] Various derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3][4] The 2,5-disubstituted-1,3,4-oxadiazole scaffold is a common structural motif in many of these bioactive compounds.[12][13][14] The exploration of the 1,3,4-oxadiazin-6-one core, as in this compound, is a logical extension of this research, aiming to discover novel therapeutic agents with improved efficacy and selectivity.

Conclusion

This technical guide has provided a detailed overview of the structural and synthetic aspects of this compound. While the specific crystal structure of this molecule remains to be determined, the crystallographic data of the closely related 2,5-diphenyl-1,3,4-oxadiazole offers valuable structural insights. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers working with this class of heterocyclic compounds. The established biological importance of the 1,3,4-oxadiazole scaffold underscores the potential of 1,3,4-oxadiazin-6-one derivatives as promising candidates for future drug development efforts.

References

- 1. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. CID 139205494 | C84H60N12O6 | CID 139205494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical stability of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

An In-Depth Technical Guide to the Physical and Chemical Stability of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the physical and chemical stability of this compound. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, best-practice framework for its stability evaluation. This includes detailed experimental protocols for forced degradation studies, predicted degradation pathways based on the chemistry of related heterocyclic systems, and appropriate analytical techniques for the identification and quantification of the parent compound and its potential degradation products. The guide is intended to serve as a practical resource for researchers and professionals involved in the development of drug candidates containing the 1,3,4-oxadiazin-6-one scaffold.

Introduction to Stability Testing

The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[1] The information gleaned from such studies is invaluable for developing stable formulations, selecting appropriate packaging, and establishing stability-indicating analytical methods.

Predicted Physicochemical Properties of this compound

While experimental data is limited, the physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for designing relevant stability studies.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₀N₂O₂ |

| Molecular Weight | 250.26 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low aqueous solubility, soluble in organic solvents |

| pKa | The oxadiazinone ring may exhibit weak basicity. |

| Log P | Predicted to be lipophilic |

Proposed Forced Degradation Study Protocol

A comprehensive forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[2]

Stress Conditions

The following stress conditions are recommended:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[3]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[3]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.[4]

-

Photolytic Degradation: Exposure to a combination of visible and UV light in a photostability chamber.[5]

Experimental Workflow

The general workflow for the forced degradation study is depicted below.

References

- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raineslab.com [raineslab.com]

- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 4. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 5. ema.europa.eu [ema.europa.eu]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazin-6-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazin-6-one core has emerged as a structure of significant interest. This six-membered ring system, containing one oxygen and two nitrogen atoms, offers a unique combination of electronic properties and three-dimensional architecture, making it an attractive starting point for the design of bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,3,4-oxadiazin-6-one derivatives, offering a valuable resource for researchers and professionals engaged in the development of new pharmaceuticals.

Historical Perspective and Discovery

The exploration of the 1,3,4-oxadiazine ring system is a chapter in the broader history of heterocyclic chemistry. While the simpler 1,3,4-oxadiazoles have a more extensive history, the six-membered 1,3,4-oxadiazin-6-one core represents a more recent area of investigation. Early work on related aza-heterocycles paved the way for the eventual synthesis and characterization of this specific scaffold. Key milestones in the development of synthetic routes to related 1,3,4-oxadiazine structures in the mid to late 20th century laid the groundwork for the targeted synthesis of the 6-oxo derivatives. The primary impetus for their study has been the search for new pharmacophores with potential applications in a range of therapeutic areas, driven by the diverse biological activities observed in other nitrogen- and oxygen-containing heterocyclic compounds.

Key Synthetic Methodologies

The synthesis of the 1,3,4-oxadiazin-6-one core has been achieved through several key strategic approaches. The two most prominent methods are the cyclodehydration of aroylhydrazones of α-keto acids and the [4+2] cycloaddition of in situ generated N-acyldiazenes with ketenes or allenoates.

Cyclodehydration of Aroylhydrazones of α-Keto Acids

This classical approach involves the condensation of an aroylhydrazine with an α-keto acid to form an aroylhydrazone intermediate. Subsequent intramolecular cyclization, typically promoted by a dehydrating agent, leads to the formation of the 1,3,4-oxadiazin-6-one ring. The choice of the α-keto acid and the aroylhydrazine allows for the introduction of diverse substituents at the 2- and 5-positions of the heterocyclic ring.

-

Formation of the Aroylhydrazone: Equimolar amounts of the desired aroylhydrazine and an α-keto acid (e.g., phenylglyoxylic acid) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for a period of 2-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting aroylhydrazone is purified by recrystallization.

-

Cyclodehydration: The purified aroylhydrazone is suspended in a dehydrating agent, such as acetic anhydride or a mixture of phosphorus pentoxide and polyphosphoric acid. The reaction mixture is heated, with the temperature and reaction time optimized based on the specific substrates (typically ranging from 80-120°C for 1-4 hours). After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried. The crude 1,3,4-oxadiazin-6-one derivative is then purified by recrystallization from an appropriate solvent.

[4+2] Cycloaddition of N-Acyldiazenes with Ketenes or Allenoates

A more modern and often highly efficient approach to the 1,3,4-oxadiazin-6-one scaffold involves a [4+2] cycloaddition reaction. In this method, an N-acyldiazene, typically generated in situ from an acylhydrazide, acts as the diene component, reacting with a ketene or a suitable allenoate as the dienophile. This method offers a high degree of convergence and allows for the construction of the heterocyclic ring in a single step from readily available starting materials.

This one-pot protocol involves the aerobic oxidation of an acylhydrazide to an N-acyldiazene, followed by a DMAP-catalyzed cycloaddition with an allenoate.[1]

-

Generation of the N-Acyldiazene: In a flame-dried reaction vessel under an oxygen atmosphere, the acylhydrazide (1.0 eq) and sodium nitrite (0.1 eq) are suspended in toluene. Nitric acid (0.2 eq) is added, and the mixture is stirred at room temperature for 2 hours.[1]

-

Cycloaddition: In a separate flame-dried vessel under a nitrogen atmosphere, 4-(dimethylamino)pyridine (DMAP, 0.3 eq) and the allenoate (1.2 eq) are dissolved in toluene. The previously prepared solution containing the N-acyldiazene is then added to this mixture. The reaction is stirred at room temperature for 48 hours.[1]

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,3,4-oxadiazin-6-one derivative.[1]

Data Presentation

The following tables summarize quantitative data for representative 1,3,4-oxadiazole derivatives, which are structurally related to the 1,3,4-oxadiazin-6-one core and illustrate the potential biological activities of this class of compounds.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives [2]

| Compound | Cell Line | IC₅₀ (µM) |

| 4f | A549 (Lung) | 6.62 |

| 4h | A549 (Lung) | <0.14 |

| 4i | A549 (Lung) | 1.59 |

| 4k | A549 (Lung) | 7.48 |

| 4l | A549 (Lung) | 1.80 |

| 4g | C6 (Glioma) | 8.16 |

| 4h | C6 (Glioma) | 13.04 |

| Cisplatin | A549 (Lung) | 4.98 |

Table 2: Antifungal and Antioxidant Activities of Selected 1,3,4-Oxadiazole Derivatives [3]

| Compound | Antifungal (MIC, µg/mL) vs. C. albicans | Antioxidant (DPPH, IC₅₀, µg/mL) | Antioxidant (H₂O₂, IC₅₀, µg/mL) |

| 3g | 200 | 0.104 ± 0.021 | 0.107 ± 0.04 |

| 3i | 200 | 0.145 ± 0.05 | 0.191 ± 0.12 |

| 3m | 200 | 0.165 ± 0.018 | 0.106 ± 0.08 |

Table 3: Kinase Inhibitory Activity of a 1,3,4-Oxadiazole-Chalcone Hybrid [4]

| Compound | Target Kinase | IC₅₀ (µM) |

| 112 | EGFR | 0.24 |

| 112 | Src | 0.96 |

Mandatory Visualizations

References

- 1. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2,5-Disubstituted 1,3,4-Oxadiazin-6-ones: A Technical Overview

A comprehensive analysis of the synthesis, biological activities, and mechanisms of action of a promising class of heterocyclic compounds.

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, 2,5-disubstituted 1,3,4-oxadiazin-6-ones and their precursors, 2,5-disubstituted 1,3,4-oxadiazoles, have emerged as a focal point of intensive research. These compounds exhibit a broad spectrum of biological activities, including potent antimicrobial, antitumor, and enzyme inhibitory effects, positioning them as promising candidates for future drug development. This technical guide provides an in-depth exploration of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which serves as a versatile pharmacophore.[1][2] Its derivatives are known to be bioisosteres of amides and esters, capable of enhancing biological activity through hydrogen bonding interactions.[3] The structural diversity achievable through substitution at the 2 and 5 positions allows for the fine-tuning of their pharmacological properties.[1]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Several studies have highlighted the significant antibacterial and antifungal properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]

A notable study involved the synthesis of a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines.[4] One of the most active compounds, featuring a quinolin-4-yl substituent at the second position and a 3-methyl-4-nitrophenyl group at the fifth position, exhibited a minimal inhibitory concentration (MIC) of 0.48 µg/mL against Staphylococcus epidermidis.[4][6] Another compound with a 5-iodofuran substituent showed potent activity against the same strain with an MIC of 1.95 µg/mL.[4][6] The bactericidal effect of some of these derivatives, particularly against Staphylococcus species, underscores their potential as novel antimicrobial agents.[7]

The general observation is that Gram-positive bacteria tend to be more susceptible to these compounds than Gram-negative bacteria and fungi.[7] The presence of lipophilic and electronegative groups, such as chloro or nitro moieties on a phenyl ring, has been shown to enhance the antimicrobial activity, likely by facilitating the transport of the drug molecules across the microbial cell membrane.[8]

Quantitative Antimicrobial Data

| Compound ID | Substituent at Position 2 | Substituent at Position 5 | Target Organism | MIC (µg/mL) | Reference |

| 37 | Quinolin-4-yl | 3-Methyl-4-nitrophenyl | Staphylococcus epidermidis | 0.48 | [4][6] |

| 20 | 5-Iodofuran | 3-Methyl-4-nitrophenyl | Staphylococcus epidermidis | 1.95 | [4][6] |

| 29 | 5-Nitrofuran-2-yl | Not Specified | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [7] |

| OZE-I, II, III | Various | Various | Staphylococcus aureus strains | 4 - 32 | [3] |

Antitumor Activity: Targeting Key Signaling Pathways

The anticancer potential of 1,3,4-oxadiazin-6-one derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth and survival.[9][10]

One study explored 2-aryl-1,3,4-oxadiazin-5-ones as a novel scaffold for anticancer agents. A lead compound, LL-2003, was identified as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and Src kinase.[9][11] The IGF-1R pathway is frequently overexpressed in tumors and plays a crucial role in cell proliferation and resistance to therapies.[9][11] Increased Src activation has been linked to resistance against anti-IGF-1R treatments.[9] By co-targeting both IGF-1R and Src, LL-2003 exhibited promising antitumor effects in vitro and in vivo in non-small cell lung cancer models, inducing apoptosis.[9][11]

Derivatives of 1,3,4-oxadiazole have also been reported to inhibit other cancer-related targets, such as vascular endothelial growth factor receptor (VEGFR) and poly (ADP-ribose) polymerase-1 (PARP-1).[10]

IGF-1R and Src Signaling Pathway Inhibition

Caption: Inhibition of IGF-1R and Src signaling by LL-2003.

Enzyme Inhibition: A Versatile Mechanism of Action

Beyond their antimicrobial and antitumor properties, 1,3,4-oxadiazole and 1,3,4-oxadiazin-6-one derivatives have been identified as potent inhibitors of various enzymes, highlighting their diverse therapeutic potential.

Monoamine oxidase (MAO) inhibitors are used in the treatment of neurological disorders like depression and Parkinson's disease.[12] Certain 1,3,4-oxadiazin-5(6H)-one derivatives have been reported to inhibit MAO, with some showing selectivity for the MAO-B isoform.[12] For instance, specific derivatives exhibited IC50 values as low as 0.371 µM for MAO-B inhibition.[12]

Additionally, novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[13] Another study identified a 1,3,4-oxadiazol-2(3H)-one derivative as a potent and irreversible inhibitor of α/β-hydrolase domain-containing 6 (ABHD6), an enzyme involved in the endocannabinoid system, with an IC50 value of 216 nM.[14]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves a two-step process.[4] The first step is the synthesis of hydrazide-hydrazones from a substituted benzhydrazide and a corresponding substituted aromatic aldehyde.[4] In the second step, the synthesized hydrazide-hydrazones are cyclized to yield the 1,3,4-oxadiazole derivatives.[4]

Step 1: Synthesis of Hydrazide-Hydrazones

-

Dissolve the substituted benzhydrazide in a suitable solvent (e.g., ethanol).

-

Add the corresponding substituted aromatic aldehyde to the solution.

-

Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for a specified time (e.g., 4-6 hours).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a suitable solvent (e.g., cold ethanol) and dry.

Step 2: Cyclization to 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

-

Dissolve the appropriate hydrazide-hydrazone in neat acetic anhydride.[4]

-

Heat the mixture under reflux for a period of time (e.g., 3 hours).[4]

-

Pour the cooled reaction mixture into ice-cold water.

-

Collect the resulting solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent.

General Workflow for Synthesis and Biological Evaluation

Caption: General workflow from synthesis to lead identification.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.[3]

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazin-6-one scaffold and its related 1,3,4-oxadiazole derivatives represent a highly promising area in medicinal chemistry. Their demonstrated broad-spectrum biological activities, coupled with the synthetic accessibility and potential for structural diversification, make them attractive candidates for the development of new therapeutic agents. Further optimization of lead compounds and in-depth mechanistic studies are warranted to fully exploit their therapeutic potential in combating infectious diseases and cancer.

References

- 1. ijpsr.info [ijpsr.info]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel C6-substituted 1,3,4-oxadiazinones as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel C6-substituted 1,3,4-oxadiazinones as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting 1,3,4-Oxadiazol-2-ones: Utilization in the Development of ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one and Related Compounds

The 1,3,4-oxadiazole moiety is a versatile pharmacophore known to be a bioisostere for carboxylic acids, esters, and carboxamides, contributing to a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2][3] The biological activity of these compounds is intrinsically linked to the nature and position of the substituents on the heterocyclic core.

I. Enzyme Inhibition

A primary mechanism through which 1,3,4-oxadiazole derivatives exert their biological effects is via the inhibition of various key enzymes.

Certain 1,3,4-oxadiazin-5(6H)-one derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease as it increases dopamine levels in the brain and reduces the production of neurotoxic reactive oxygen species.

Quantitative Data on MAO Inhibition by Related 1,2,4-Oxadiazin-5(6H)-one Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 5f | Human MAO-B | 0.900 | [4] |

| 7c | Human MAO-B | 0.371 | [4] |

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to determine the MAO inhibitory activity of a compound involves a fluorometric assay using recombinant human MAO-A and MAO-B enzymes and kynuramine as a substrate.

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are prepared and diluted to a suitable concentration in a phosphate buffer (pH 7.4).

-

Compound Incubation: The test compounds are pre-incubated with the enzyme solution at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: The reaction is initiated by adding the substrate, kynuramine.

-

Fluorescence Measurement: The rate of formation of the fluorescent product, 4-hydroxyquinoline, is monitored over time using a fluorescence plate reader (excitation at 310 nm, emission at 400 nm).

-

Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Derivatives of the 1,3,4-oxadiazole scaffold have been shown to inhibit a range of other enzymes implicated in various diseases.

-

Cyclooxygenase (COX) Inhibition: Certain 3,4-diphenyl-1,2,5-oxadiazole-2-oxides have demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain.[5]

-

Thymidylate Synthase Inhibition: Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis, making them potential anticancer agents.[6]

-

Histone Deacetylase (HDAC) Inhibition: N-(2-aminophenyl)benzamide derivatives containing a 1,3,4-oxadiazole moiety have shown inhibitory activity against HDACs, which are promising targets for cancer therapy.[6]

-

Telomerase Inhibition: Certain 1,3,4-oxadiazole derivatives have been found to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells.[6]

II. Antimicrobial Mechanisms

The 1,3,4-oxadiazole ring is a common feature in many compounds with potent antimicrobial activity. The proposed mechanisms of action are diverse and often depend on the specific substituents.

Molecular docking studies suggest that some 1,3,4-oxadiazole derivatives may exert their antifungal activity by inhibiting enzymes involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] This disruption of the cell membrane leads to fungal cell death.

For antibacterial activity, some nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have shown potent inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[7]

Experimental Protocol: DNA Gyrase Inhibition Assay

-

Enzyme and DNA Preparation: Purified DNA gyrase and supercoiled plasmid DNA are prepared in an assay buffer.

-

Compound Incubation: The test compounds are incubated with the enzyme and DNA at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Analysis of DNA Topology: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis. The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA compared to the control.

III. Anticancer Mechanisms

The anticancer activity of 1,3,4-oxadiazole derivatives is multifaceted, involving the modulation of various signaling pathways and cellular processes.

Many anticancer compounds containing the 1,3,4-oxadiazole scaffold have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or G1 phase), preventing the proliferation of cancer cells.

Signaling Pathway: Putative Anticancer Mechanism

Caption: Putative anticancer signaling pathway for 1,3,4-oxadiazole derivatives.

Experimental Workflow: Investigating Anticancer Activity

Caption: Experimental workflow for investigating the anticancer mechanism of action.

IV. Conclusion

While the specific mechanism of action for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one remains to be elucidated, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for predicting its potential biological activities. The diverse pharmacological effects of this class of compounds stem from their ability to interact with a wide range of biological targets, primarily through enzyme inhibition. Future research should focus on synthesizing this compound and subjecting it to a battery of in vitro and in vivo assays to determine its precise mechanism of action and therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide can serve as a valuable starting point for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

Theoretical and Computational Explorations of Oxadiazinones: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of oxadiazinones, a class of heterocyclic compounds with significant potential in drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the application of computational chemistry in understanding the synthesis, reactivity, and biological activity of these promising molecules.

Introduction to Oxadiazinones and the Role of Computational Chemistry

Oxadiazinones are six-membered heterocyclic compounds containing one oxygen atom, two nitrogen atoms, and a carbonyl group. Their unique structural features have garnered interest in medicinal chemistry due to their diverse pharmacological activities. Computational and theoretical studies have emerged as indispensable tools to elucidate the electronic structure, stability, and reactivity of oxadiazinone derivatives, thereby accelerating the design and development of novel therapeutic agents. Methodologies such as Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction play a pivotal role in modern drug discovery pipelines.[1][2]

Theoretical Insights into the Synthesis and Reactivity of Oxadiazinones

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and product distributions. A notable application in the context of oxadiazinones is the study of their involvement in cycloaddition reactions for the synthesis of complex polycyclic aromatic hydrocarbons.

Diels-Alder and Retro-Diels-Alder Reactions

Theoretical studies, particularly using DFT, have been instrumental in understanding the Diels-Alder (DA) and retro-Diels-Alder (r-DA) reaction cascades involving oxadiazinones. These reactions are powerful tools for the construction of intricate molecular architectures. Computational analysis allows for the determination of activation barriers (ΔG‡) and reaction energies (ΔG), providing a quantitative measure of reaction feasibility and kinetics.

A key reaction sequence involves the initial [4+2] cycloaddition of a strained alkyne or aryne with an oxadiazinone, followed by a retro-Diels-Alder reaction that extrudes N₂. This sequence can be followed by a second Diels-Alder reaction and subsequent retro-Diels-Alder reaction with CO₂ extrusion to form complex aromatic systems.

dot

Caption: Diels-Alder/retro-Diels-Alder cascade of an oxadiazinone.

Quantitative Analysis of Reaction Energetics

Computational studies provide valuable quantitative data on the energetics of these reaction steps. The table below summarizes the calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔG) for the cycloaddition of benzyne and cyclohexyne with a model oxadiazinone.

| Reactant | Reaction Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| Benzyne | DA1 | 10.1 | -70.2 |

| Cyclohexyne | DA1 | 11.5 | -57.0 |

| Bicyclic Intermediate (from Benzyne) | r-DA1 (N₂ extrusion) | 2.6 | - |

| Bicyclic Intermediate (from Cyclohexyne) | r-DA1 (N₂ extrusion) | 5.2 | - |

| DA1: First Diels-Alder reaction; r-DA1: First retro-Diels-Alder reaction. Data sourced from computational studies. |

Computational Drug Discovery and Development

Computational models are integral to modern drug discovery, enabling the prediction of a compound's biological activity and pharmacokinetic properties before synthesis.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is crucial for understanding how a potential drug molecule might interact with its biological target, such as a protein or enzyme. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex over time.[4][5][6][7]

dot

Caption: A typical workflow for molecular docking and dynamics simulations.

QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[2][8][9] These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. In silico ADMET prediction involves the use of computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates.[1][10][11][12] Early prediction of these properties can significantly reduce the attrition rate of drug candidates in later stages of development.

| ADMET Property | Computational Method | Predicted Outcome |

| A bsorption | Lipinski's Rule of Five, Caco-2 permeability models | Oral bioavailability |

| D istribution | Plasma protein binding models, BBB penetration models | Tissue distribution |

| M etabolism | Cytochrome P450 inhibition models | Metabolic stability |

| E xcretion | Renal clearance models | Route of elimination |

| T oxicity | hERG inhibition, Ames mutagenicity models | Potential toxicity |

Experimental Protocols

General Procedure for Diels-Alder/retro-Diels-Alder Reactions

To a solution of the oxadiazinone in a suitable solvent (e.g., toluene) is added the strained alkyne precursor (e.g., a diazonium carboxylate for benzyne generation). The reaction mixture is heated at a specified temperature for a designated period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Computational Methodology for Reaction Pathway Analysis

All calculations are typically performed using a suite of quantum chemistry software. Geometries of reactants, transition states, and products are optimized using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set. Frequency calculations are performed at the same level of theory to characterize stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain Gibbs free energy corrections. The intrinsic reaction coordinate (IRC) method can be used to confirm that a transition state connects the correct reactant and product.

Conclusion

Theoretical and computational studies are powerful tools for accelerating research and development in the field of oxadiazinones. By providing detailed insights into their synthesis, reactivity, and potential as drug candidates, these in silico approaches enable a more rational and efficient design of novel molecules with desired properties. The continued development and application of these computational methodologies will undoubtedly play a crucial role in unlocking the full therapeutic potential of the oxadiazinone scaffold.

References

- 1. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 2. Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 5. Applications of Molecular Dynamics Simulation in Protein Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on a two-step process involving the initial formation of an N-aroylhydrazone intermediate from the condensation of an α-keto acid and a hydrazide, followed by a cyclodehydration reaction to yield the target 1,3,4-oxadiazin-6-one ring system. This protocol outlines the specific methodologies for these key transformations, offering a reproducible guide for laboratory synthesis.

Introduction

The 1,3,4-oxadiazin-6-one core is a significant pharmacophore found in a variety of biologically active molecules. The synthesis of 2,5-disubstituted derivatives of this scaffold is of considerable interest for the development of novel therapeutic agents. One established method for the construction of the 2,5-diaryl-6H-1,3,4-oxadiazin-6-one system involves the cyclodehydration of aroylhydrazones derived from α-keto acids.[1] This approach provides a versatile route to this class of compounds. This application note details the synthesis of this compound as a representative example of this synthetic strategy.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step is the condensation reaction between phenylglyoxylic acid and benzohydrazide to form the N-benzoylhydrazone of phenylglyoxylic acid. The second step is the cyclodehydration of this intermediate to yield the final product.

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzoylhydrazone of Phenylglyoxylic Acid

This procedure is adapted from general methods for the formation of N-aroylhydrazones.

Materials:

-

Phenylglyoxylic acid

-

Benzohydrazide

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve phenylglyoxylic acid (1 equivalent) in ethanol.

-

Add benzohydrazide (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This procedure is based on the cyclodehydration of the N-aroylhydrazone intermediate. A common dehydrating agent for this type of reaction is acetic anhydride.

Materials:

-

N-Benzoylhydrazone of phenylglyoxylic acid (from Step 1)

-

Acetic anhydride

Procedure:

-

Place the N-benzoylhydrazone of phenylglyoxylic acid (1 equivalent) in a round-bottom flask.

-

Add an excess of acetic anhydride to the flask.

-

Heat the reaction mixture to reflux for 2-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.

-

The solid product should precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Data Presentation

| Step | Reactants | Product | Typical Yield |

| 1 | Phenylglyoxylic acid, Benzohydrazide | N-Benzoylhydrazone of Phenylglyoxylic Acid | >85% |

| 2 | N-Benzoylhydrazone of Phenylglyoxylic Acid | This compound | 70-90% |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Experimental Workflow

The overall experimental workflow for the synthesis is outlined below.

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. This procedure is amenable to laboratory-scale synthesis and can likely be adapted for the preparation of other 2,5-diaryl-6H-1,3,4-oxadiazin-6-one analogs by varying the starting α-keto acid and aroylhydrazide. The straightforward nature of the reactions and the accessibility of the starting materials make this a valuable synthetic route for researchers in medicinal chemistry and related fields.

References

Synthesis of 2,5-Diaryloxadiazinones: A Detailed Protocol for Researchers

Application Note: 2,5-Diaryloxadiazinones are valuable heterocyclic compounds that serve as key building blocks in the synthesis of various functional molecules, including polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues.[1][2] This protocol outlines a reliable two-step procedure for the synthesis of 2,5-diaryloxadiazinones, commencing with the condensation of a benzohydrazide with a benzoylformic acid to yield a hydrazone intermediate, followed by a cyclization step to form the desired oxadiazinone ring.[1][2][3]

This methodology is particularly useful for creating both symmetric and non-symmetric 2,5-diaryloxadiazinones, providing a versatile platform for the development of novel organic materials with applications in materials science and drug discovery.[1] The described procedure is robust and has been successfully applied to a range of substrates, including those with electron-donating, electron-withdrawing, and heterocyclic moieties.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one and other representative 2,5-diaryloxadiazinone derivatives.

| Entry | Ar¹ | Ar² | Product | Yield (%) |

| 1 | Phenyl | Phenyl | This compound | 94 |

| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | 2,5-Bis(4-methoxyphenyl)-6H-1,3,4-oxadiazin-6-one | 50 (over two steps) |

| 3 | 4-Nitrophenyl | 4-Nitrophenyl | 2,5-Bis(4-nitrophenyl)-6H-1,3,4-oxadiazin-6-one | 27 (over two steps) |

| 4 | 4-Chlorophenyl | 4-Chlorophenyl | 2,5-Bis(4-chlorophenyl)-6H-1,3,4-oxadiazin-6-one | 55 (over two steps) |

| 5 | 2-Thienyl | 2-Thienyl | 2,5-Di(thiophen-2-yl)-6H-1,3,4-oxadiazin-6-one | 54 (over two steps) |

| 6 | 3-Thienyl | 3-Thienyl | 2,5-Di(thiophen-3-yl)-6H-1,3,4-oxadiazin-6-one | 66 (over two steps) |

Experimental Workflow

Caption: Workflow for the two-step synthesis of 2,5-diaryloxadiazinones.

Experimental Protocols

Step 1: Synthesis of (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid (3)

-

Reaction Setup: A 2000-mL round-bottomed flask is charged with benzohydrazide (6.35 g, 46.6 mmol, 1.0 equiv) and deionized water (520 mL).[3] The flask is placed in a water bath maintained at 60 °C and the mixture is stirred.[3]

-

Preparation of Benzoylformic Acid Solution: In a separate 1000-mL Erlenmeyer flask, benzoylformic acid (7.00 g, 46.6 mmol, 1.0 equiv) is dissolved in deionized water (520 mL) with vigorous stirring.[3]

-

Addition: The benzoylformic acid solution is transferred to a pressure-equalizing addition funnel and added dropwise to the stirred benzohydrazide solution over 1.5 hours.[3]

-

Reaction: As the addition proceeds, a white solid will precipitate. After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours at 60 °C.[4]

-

Isolation of Intermediate: The reaction mixture is cooled to room temperature and then further cooled in an ice bath. The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under high vacuum to yield the hydrazone intermediate (3).

Step 2: Synthesis of this compound (4)

-

Reaction Setup: An oven-dried 1000-mL round-bottomed flask is charged with the hydrazone intermediate (3) (11.0 g, 41.0 mmol, 1.0 equiv). The flask is sealed with a rubber septum and purged with argon.[3]

-

Solvent Addition: Anhydrous tetrahydrofuran (THF, 410 mL) is added to suspend the hydrazone.[3]

-

Cyclization: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is added to the suspension. The reaction mixture is stirred at 23 °C for 16 hours under an argon atmosphere.[3][4]

-

Workup: The reaction mixture is transferred to a separatory funnel. The flask is rinsed with diethyl ether and deionized water, and the rinsings are added to the separatory funnel.[3] The layers are separated, and the aqueous layer is extracted with diethyl ether.[3]

-

Washing: The combined organic layers are washed sequentially with a 2:1 mixture of deionized water and saturated NaCl solution, followed by a final wash with saturated NaCl solution.[3]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is dried under high vacuum to afford the final product, this compound (4), as a yellow solid.[4]

Safety Precautions: A thorough hazard analysis and risk assessment should be conducted for all chemicals and procedures before starting any experiment.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a versatile building block in organic synthesis. This heterocyclic compound serves as a valuable precursor, primarily in cycloaddition reactions, for the synthesis of a variety of more complex molecules.

Introduction

This compound is a six-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. Its utility in organic synthesis stems from its ability to participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of various carbocyclic and heterocyclic scaffolds. A key reaction pathway involves a [4+2] cycloaddition followed by the extrusion of a stable molecule, such as dinitrogen, to yield highly functionalized products. One notable application is its role as a heterodiene in the synthesis of substituted pyridazines and other polycyclic aromatic compounds like anthracene derivatives.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclodehydration of the aroylhydrazone of phenylglyoxylic acid.[1] This precursor is formed by the condensation of 2-oxo-2-phenylacetic acid (phenylglyoxylic acid) with benzoylhydrazide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Oxo-2-phenylacetic acid

-

Benzoylhydrazide

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the Aroylhydrazone: In a round-bottom flask, dissolve 2-oxo-2-phenylacetic acid (1 equivalent) and benzoylhydrazide (1 equivalent) in anhydrous dichloromethane. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclodehydration: Once the formation of the aroylhydrazone is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford this compound as a crystalline solid.

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value |

| Reactants | 2-Oxo-2-phenylacetic acid, Benzoylhydrazide |

| Cyclizing Agent | Dicyclohexylcarbodiimide (DCC) |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | Not explicitly reported, generally moderate to good |

Applications in Cycloaddition Reactions

This compound is a versatile component in [4+2] cycloaddition reactions, functioning as an "aza-diene" or a dienophile depending on the reaction partner. This reactivity allows for the synthesis of a range of six-membered rings.

Reaction with Alkenes and Alkynes (Diels-Alder Type Reactions)

In these reactions, the oxadiazinone acts as a 4π component (heterodiene). The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to yield highly substituted aromatic compounds.

The reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), provides a direct route to substituted pyridazines.

Experimental Protocol: Synthesis of Dimethyl 3,6-Diphenylpyridazine-4,5-dicarboxylate

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Xylene, anhydrous

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in anhydrous xylene.

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired pyridazine derivative.

Table 2: Cycloaddition of this compound with DMAD

| Parameter | Value |

| Dienophile | Dimethyl acetylenedicarboxylate (DMAD) |

| Solvent | Anhydrous Xylene |

| Temperature | Reflux (~140 °C) |

| Reaction Time | 6-8 hours |